molecular formula C16H16N2O6S B2639691 N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-91-2

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2639691
CAS No.: 941930-91-2
M. Wt: 364.37
InChI Key: QDPZMOLFNPKDRH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound intended for research and development purposes. This chemical belongs to a class of substituted acetamides that are of significant interest in medicinal and synthetic chemistry. Structurally, it features a 2-methoxy-5-nitrophenyl group and a 4-(methylsulfonyl)phenyl group linked by an acetamide bridge. Related nitro- and methoxy-substituted acetamide compounds are frequently investigated as key intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, similar compounds like N-(4-methoxy-2-nitrophenyl)acetamide are recognized as important precursors in the synthesis of drugs such as omeprazole . The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, methylsulfonyl) groups on the aromatic rings makes this and similar compounds valuable for studies in regioselective chemical reactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own assessments to determine the compound's suitability for specific applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-24-15-8-5-12(18(20)21)10-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPZMOLFNPKDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the nitration of 2-methoxyphenyl acetamide followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, resulting in different derivatives.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized acetamides.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups influence the compound’s solubility and reactivity. These interactions can modulate enzyme activity and affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Backbone

2-(4-Chlorophenoxy)-N-(2-Methoxy-5-Nitrophenyl)Acetamide (CAS 315249-36-6)
  • Structure: Replaces the 4-(methylsulfonyl)phenyl group with a 4-chlorophenoxy moiety.
  • Key Differences: Electron Effects: The chlorophenoxy group is moderately electron-withdrawing (Cl) but less polar than methylsulfonyl. Molecular Weight: 336.73 g/mol (vs. ~350–360 g/mol for the target compound, estimated).
  • Implications: Reduced polarity may lower solubility compared to the sulfonyl-containing analog.
N-(2-Methoxy-4-Nitrophenyl)Acetamide (CAS 93-27-6)
  • Structure : Simplifies the target compound by omitting the 4-(methylsulfonyl)phenyl group. The nitro group is at position 4 instead of 5.
  • Key Differences: Positional Isomerism: The para-nitro group (vs. Molecular Weight: 210.19 g/mol (significantly lower due to the absence of the sulfonylphenyl group).
  • Implications : Lower molecular weight and simpler structure may limit target specificity in biological applications .

Heterocyclic and Sulfur-Containing Analogs

Triazole and Thioacetamide Derivatives (Compounds 11, 19, 54)
  • Examples :
    • Compound 11 : Features a triazolylsulfanyl group and a 2-methyl-5-nitrophenyl substituent (m.p. 216–217°C, yield 47%) .
    • Compound 54 : Contains a phenylsulfonyl group and a triazole ring (yield 86.6%, m.p. 204–206°C) .
  • Synthetic Accessibility: Higher yields (e.g., 86.6% for compound 54) suggest favorable reaction pathways for sulfonyl-containing triazoles.
  • Implications : Heterocycles improve structural diversity but may complicate synthesis compared to the straightforward acetamide backbone of the target compound .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
  • Structure : Combines a chloro-nitro phenyl group with a methylsulfonyl substituent on the acetamide nitrogen.
  • Crystal Structure: Exhibits intermolecular hydrogen bonding (C–H⋯O interactions), which may influence packing density and solubility .
  • Implications : The additional sulfonyl group could improve crystallinity but may also reduce bioavailability due to excessive polarity .

Positional and Functional Group Effects

Nitro Group Position
  • 5-Nitro vs. 4-Nitro : The target compound’s meta-nitro group (position 5) creates a distinct electronic environment compared to para-nitro analogs (e.g., CAS 93-27-6). This affects charge distribution and dipole moments, which are critical in ligand-receptor interactions .
Sulfonyl vs. Other Electron-Withdrawing Groups
  • Methylsulfonyl vs. Chlorophenoxy: The sulfonyl group’s strong electron-withdrawing nature (−I effect) and ability to form hydrogen bonds make it superior to chlorophenoxy in enhancing binding to polar active sites.
  • Sulfonyl vs.

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is an organic compound with the molecular formula C16H16N2O6SC_{16}H_{16}N_{2}O_{6}S. It features a unique combination of functional groups, including a methoxy group, a nitro group, and a methylsulfonyl group, which contribute to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound is classified as an acetamide and is characterized by the following structural features:

  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Nitro Group : Known for potential redox activity and possible involvement in various biochemical pathways.
  • Methylsulfonyl Group : Often associated with increased reactivity and potential for interaction with biological targets.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and antimicrobial activities. The specific mechanisms through which these effects occur are still under investigation, but the unique chemical structure allows for interactions with various molecular targets in biological systems.

The proposed mechanism of action involves:

  • Interaction with Enzymes : The compound may modulate enzyme activities through its functional groups.
  • Cellular Signaling Pathways : It could influence cellular signaling, potentially affecting inflammatory responses.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Nitration of 2-Methoxyphenyl Acetamide : Introduction of the nitro group.
  • Sulfonation : Addition of the methylsulfonyl group under controlled conditions.
  • Purification : Advanced techniques are employed for high yield and purity in industrial settings.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
N-(2-methoxy-4-nitrophenyl)acetamideC9H10N2O4C_9H_{10}N_2O_4Similar methoxy and nitro structure
N-(4-hydroxy-2-nitrophenyl)acetamideC9H9N2O4C_9H_9N_2O_4Hydroxyl group replaces methylsulfonyl
N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamideC10H12N2O6SC_{10}H_{12}N_2O_6SSimilar methylsulfonyl group with different substitutions

The distinct arrangement of functional groups in this compound sets it apart from related compounds, potentially contributing to its unique biological activity.

Q & A

Q. How should researchers reconcile conflicting NMR and HPLC purity results?

  • Methodological Answer : Contradictions arise from non-chromophoric impurities (e.g., salts) undetected by HPLC-UV. Combining HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) improves sensitivity. 2D NMR (e.g., HSQC, HMBC) identifies impurity signals masked in 1D spectra .

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